Cas no 76843-23-7 (Przewaquinone A)
Przewaquinone A Chemical and Physical Properties
Names and Identifiers
-
- Przewaquinone A
- Phenanthro[1,2-b]furan-10,11-dione,6,7,8,9- tetrahydro-1-(hydroxymethyl)-6,6-dimethyl-
- 6,7,8,9-Tetrahydro-1-(hydroxymethyl)-6,6-dimethylphenanthro[1,2-b]furan-10,11-dione
- [ "" ]
- CHEMBL578036
- 1-(Hydroxymethyl)-6,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione #
- BDA84323
- 1-(Hydroxymethyl)-6,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione
- CEHVTERMWMYLCP-UHFFFAOYSA-N
- DTXSID101345818
- BDBM50604718
- AKOS032949025
- MS-24511
- Phenanthrol[1,2-b]furan-10,11-dione, 6,7,8,9-tetrahydro-1-(hydroxymethyl)-6,6-dimethyl-
- 76843-23-7
- 1-(hydroxymethyl)-6,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
- SCHEMBL16152272
- Pr1-(Hydroxymethyl)-6,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione
- E80820
- DA-77183
- 1-(hydroxymethyl)-6,6-dimethyl-8,9-dihydro-7H-naphtho(1,2-g)(1)benzofuran-10,11-dione
-
- Inchi: 1S/C19H18O4/c1-19(2)7-3-4-11-13(19)6-5-12-15(11)17(22)16(21)14-10(8-20)9-23-18(12)14/h5-6,9,20H,3-4,7-8H2,1-2H3
- InChI Key: CEHVTERMWMYLCP-UHFFFAOYSA-N
- SMILES: O1C=C(CO)C2C(C(C3=C(C1=2)C=CC1=C3CCCC1(C)C)=O)=O
Computed Properties
- Exact Mass: 310.12100
- Monoisotopic Mass: 310.12050905g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 1
- Complexity: 526
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 67.5Ų
Experimental Properties
- Color/Form: Red powder
- Density: 1.288±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 171-173 ºC
- Boiling Point: 430.4±40.0 °C at 760 mmHg
- Flash Point: 214.1±27.3 °C
- Solubility: Almost insoluble (0.03 g/l) (25 º C),
- PSA: 67.51000
- LogP: 3.43180
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
Przewaquinone A Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Przewaquinone A Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemFaces | CFN92022-5mg |
Przewaquinone A |
76843-23-7 | >=98% | 5mg |
$338 | 2021-07-22 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2113-5 mg |
Przewaquinone A |
76843-23-7 | 5mg |
¥4861.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P69020-5mg |
Przewaquinone A |
76843-23-7 | 5mg |
¥4498.0 | 2021-09-08 | ||
| 1PlusChem | 1P00G8U3-1mg |
Przewaquinone A |
76843-23-7 | 98% | 1mg |
$700.00 | 2024-04-21 | |
| TargetMol Chemicals | TN2113-1 ml * 10 mm |
Przewaquinone A |
76843-23-7 | 1 ml * 10 mm |
¥ 14600 | 2024-07-19 | ||
| Aaron | AR00G92F-1mg |
Przewaquinone A |
76843-23-7 | 98% | 1mg |
$131.00 | 2025-02-11 | |
| MedChemExpress | HY-N1551-10mg |
Przewaquinone A |
76843-23-7 | 98.29% | 10mg |
¥4800 | 2025-04-16 | |
| A2B Chem LLC | AH57147-1mg |
Przewaquinone A |
76843-23-7 | 98% | 1mg |
$237.00 | 2023-12-30 | |
| A2B Chem LLC | AH57147-5mg |
Przewaquinone A |
76843-23-7 | 98% | 5mg |
$284.00 | 2024-04-19 | |
| A2B Chem LLC | AH57147-10mg |
Przewaquinone A |
76843-23-7 | 98% | 10mg |
$724.00 | 2023-12-30 |
Przewaquinone A Suppliers
Przewaquinone A Related Literature
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Tanshinones, isotanshinones, and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Diterpenoids Tanshinones, isotanshinones, and derivatives
- Solvents and Organic Chemicals Organic Compounds Heterocyclic Compounds
Additional information on Przewaquinone A
Przewaquinone A (CAS No. 76843-23-7): A Comprehensive Overview of Its Chemical Properties and Recent Research Applications
Przewaquinone A, identified by the Chemical Abstracts Service registry number CAS No. 76843-23-7, is a naturally occurring compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, belonging to the quinone class, exhibits a unique structural framework that has prompted extensive investigation into its potential biological activities and therapeutic applications.
The chemical structure of Przewaquinone A features a conjugated system of aromatic rings, which is a hallmark of many bioactive quinones. This structural motif is known to participate in various redox reactions, making it a promising candidate for studies involving oxidative stress and cellular signaling pathways. Recent advancements in spectroscopic techniques have allowed researchers to elucidate the detailed electronic properties and reactivity patterns of this compound, providing valuable insights into its mechanism of action.
In the realm of pharmaceutical research, Przewaquinone A has been studied for its potential role in modulating inflammatory responses and antioxidant defenses. Preliminary in vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), by targeting key signaling pathways like NF-κB. These findings suggest that Przewaquinone A may serve as a lead compound for the development of novel anti-inflammatory agents.
Furthermore, the antimicrobial properties of Przewaquinone A have been explored, particularly against drug-resistant bacterial strains. Research indicates that this compound can disrupt bacterial cell membranes by interacting with lipid bilayers, leading to membrane permeabilization and subsequent cell death. This mechanism is distinct from traditional antibiotics, which often target bacterial growth processes, highlighting the potential of Przewaquinone A as an alternative therapeutic strategy.
The synthesis and structural optimization of Przewaquinone A have also been a focus of recent studies. Chemists have developed innovative synthetic routes that enhance the yield and purity of this compound, enabling more extensive biological testing. These synthetic advancements are crucial for scaling up production and facilitating further research into its pharmacological properties.
The role of Przewaquinone A in cellular metabolism and energy production has also been investigated. Studies suggest that this compound can influence mitochondrial function by modulating oxidative phosphorylation. By affecting energy metabolism at a fundamental level, Przewaquinone A may have implications for treating metabolic disorders and enhancing cellular resilience against oxidative damage.
Ethical considerations and regulatory compliance are paramount when studying compounds like Przewaquinone A. Researchers adhere to stringent guidelines to ensure safe handling and responsible use of this molecule in both laboratory and clinical settings. The growing body of evidence supporting the therapeutic potential of Przewaquinone A underscores the importance of continued research while maintaining high standards of ethical conduct.
The future prospects for Przewaquinone A are promising, with ongoing studies exploring its applications in neuroprotective therapies and cancer treatment. By leveraging cutting-edge technologies such as high-throughput screening and computational modeling, scientists aim to uncover new therapeutic targets and optimize drug formulations based on Przewaquinone A. These efforts hold great promise for advancing our understanding of this remarkable compound and its potential impact on human health.
76843-23-7 (Przewaquinone A) Related Products
- 96839-29-1(przewaquinone C)
- 96839-31-5(Phenanthro(1,2-b)furan-10,11-dione, 6,7,8,9-tetrahydro-7-hydroxy-6-(hydroxymethyl)-1-methyl-)
- 17397-93-2(Tanshinone IIB)
- 97465-70-8((6R)-6,7,8,9-Tetrahydro-6β,7β-dihydroxy-1,6-dimethylphenanthro[1,2-b]furan-10,11-dione)
- 97411-46-6((6S)-6,7,8,9-Tetrahydro-6-hydroxy-6-hydroxymethyl-1-methylphenanthro[1,2-b]furan-10,11-dione)
- 97399-70-7(Nortanshinone)
- 146362-71-2(Phenanthro[1,2-b]furan-6-carboxaldehyde, 6,7,8,9,10,11-hexahydro-1,6-dimethyl-10,11-dioxo-, (6S)-)
- 92202-52-3(phenanthro[1,2-b]furan-10,11-dione, 6,7,8,9-tetrahydro-1,6,6-trimethyl-, sodium salt (1:1))
- 568-72-9(Tanshinone IIA)
- 96839-30-4((6r,7r)-6,7-Dihydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione)